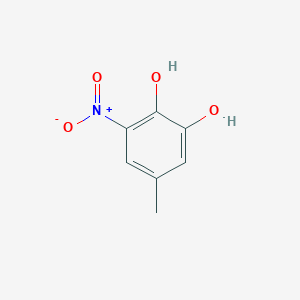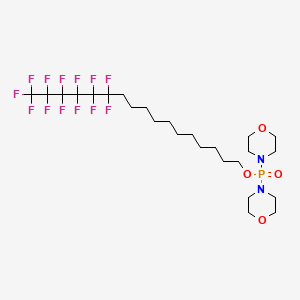
3-Carboxyprop-2-ynoate
Descripción general
Descripción
Acetylenedicarboxylate(1-) is a dicarboxylic acid monoanion that is the conjugate base of butynedioic acid. It is a conjugate base of a butynedioic acid. It is a conjugate acid of an acetylenedicarboxylate(2-).
Aplicaciones Científicas De Investigación
Direct Amidation of Carboxylic Acids
3-Carboxyprop-2-ynoate has been utilized in the direct amidation of carboxylic acids. This process employs ynoates as novel coupling reagents, enabling the formation of structurally diverse amides under mild reaction conditions. This method has wide applicability, including the synthesis of key intermediates in various pharmaceuticals (Xu, Feng, Huang, & Liu, 2018).
Coordination Compounds and Polymeric Structures
Research on the coordination compound of an Er3+ with pent-4-ynoate, a similar compound to this compound, revealed its structure as a carboxylate-bridged one-dimensional polymeric complex. This study provides insights into the role of ynoate ligands in the structure and spectroscopic characteristics of such complexes (Oczko, Woźniak, & Lis, 2015).
Thermal Transformations in Organic Synthesis
The thermal transformation of aryl 3-arylprop-2-ynoates, compounds closely related to this compound, has been studied to understand their behavior under high temperatures. This research contributes to the understanding of thermal reactions in organic synthesis, relevant for designing synthetic pathways and materials (Lellek & Hansen, 2001).
Synthesis of Nitrogen Heterocycles
This compound derivatives have been used in the synthesis of 2-aminoindolizines, a type of nitrogen heterocycle, through 1,3-dipolar cycloaddition reactions. These reactions provide efficient access to complex nitrogen-containing structures, which are important in pharmaceutical chemistry (Brioche, Meyer, & Cossy, 2015).
C–N Esterification in Organic Synthesis
The use of ynoates, including this compound, in the selective C–N esterification of tertiary amines has been explored. This method facilitates the activation of Csp3–N bonds, enabling the formation of valuable organic compounds under metal- and oxidant-free conditions (Sun, Feng, Huang, & Huang, 2020).
Base-Catalyzed Interconversions in Organic Chemistry
Studies on base-catalyzed interconversions involving compounds like pent-2-ynoic, penta-2,3-dienoic, and pent-3-ynoic acids, which are structurally similar to this compound, have contributed to understanding reaction mechanisms and kinetics in organic chemistry (Bushby & Whitham, 1969).
Propiedades
IUPAC Name |
4-hydroxy-4-oxobut-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIVTFGABIZHHX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HO4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl-5-hydroxypent-2-en-2-yl]formamide;hydrochloride](/img/structure/B1228431.png)
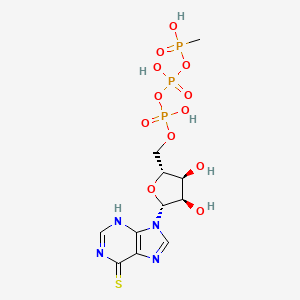
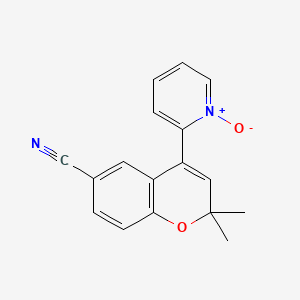
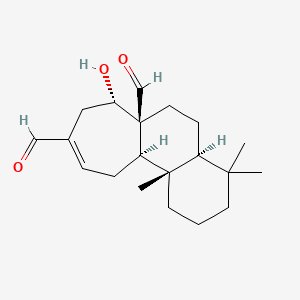
![N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B1228437.png)

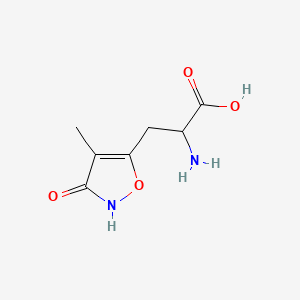
![N-(3,5-dichloro-2-pyridinyl)-2-[(1-phenyl-2-benzimidazolyl)thio]acetamide](/img/structure/B1228445.png)
![N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)-2-phenylacetamide](/img/structure/B1228446.png)
